molecular formula C10H10BrN B11884670 3-(Bromomethyl)-1-methyl-1H-indole

3-(Bromomethyl)-1-methyl-1H-indole

Cat. No.: B11884670
M. Wt: 224.10 g/mol
InChI Key: UNRUIWWBQZLBSH-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methyl-1H-indole (CAS 1161233-34-6) is a versatile chemical building block prized in organic synthesis and medicinal chemistry research. The indole scaffold is a predominant structure in pharmaceuticals and natural products, known for its diverse biological activities . This particular derivative features a reactive bromomethyl group at the 3-position of the 1-methylindole ring, making it a key intermediate for further functionalization. It is commonly used in coupling reactions, nucleophilic substitutions, and as a precursor for constructing more complex molecular architectures . Researchers utilize this compound in the design and synthesis of novel molecules with potential biological activity, contributing to areas such as anticancer, anti-inflammatory, and antimicrobial agent development . The compound requires careful handling and must be stored under an inert atmosphere at 2-8°C . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

3-(bromomethyl)-1-methylindole

InChI

InChI=1S/C10H10BrN/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3

InChI Key

UNRUIWWBQZLBSH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CBr

Origin of Product

United States

Synthetic Methodologies for 3 Bromomethyl 1 Methyl 1h Indole and Its Analogues

Direct Bromination Approaches

Direct bromination methods offer a straightforward route to 3-(bromomethyl)-1-methyl-1H-indole by introducing a bromine atom at the C3-methyl group of a pre-existing indole (B1671886) scaffold.

Bromination of 3-Methyl-1-methyl-1H-indole Precursors

A common and effective strategy for the synthesis of this compound is the bromination of 1,3-dimethylindole. This transformation is typically achieved through a radical-initiated process.

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator like Azobisisobutyronitrile (AIBN), is a widely used method for the allylic and benzylic bromination of hydrocarbons. masterorganicchemistry.commychemblog.com This reaction proceeds via a free-radical chain mechanism. mychemblog.com The process is initiated by the homolytic cleavage of the initiator (AIBN) upon heating or irradiation, which then generates a bromine radical from NBS. mychemblog.comyoutube.com This bromine radical abstracts a hydrogen atom from the methyl group at the C3 position of the 1,3-dimethylindole, a position analogous to a benzylic position due to its proximity to the aromatic indole ring. youtube.comresearchgate.net The resulting resonance-stabilized radical then reacts with a bromine source to yield the desired this compound. organic-chemistry.orglibretexts.org NBS is particularly advantageous as it provides a low, constant concentration of bromine, which helps to minimize side reactions such as addition to the indole double bond. masterorganicchemistry.comlibretexts.org

The use of NBS for bromination is considered a convenient alternative to using molecular bromine (Br₂), which is a hazardous substance. masterorganicchemistry.com

Table 1: Key Reagents in Radical-Initiated Bromination

ReagentRoleReference
N-Bromosuccinimide (NBS)Brominating agent, source of bromine radicals organic-chemistry.orgorganic-chemistry.orgwikipedia.org
Azobisisobutyronitrile (AIBN)Radical initiator mychemblog.comorganic-chemistry.org
1,3-DimethylindolePrecursor/SubstrateN/A

The efficiency and selectivity of the bromination reaction are highly dependent on the reaction conditions. The choice of solvent is critical; carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler reactions because NBS is poorly soluble in it, which helps maintain a low concentration of the reagent. organic-chemistry.org However, due to environmental concerns, alternative solvents such as 1,2-dichlorobenzene (B45396) have been investigated and found to be effective, sometimes offering improved yields and shorter reaction times. researchgate.net

The regioselectivity of the bromination of 3-methylindoles can be controlled by varying the substituents on the indole ring and the protecting group on the nitrogen atom. acs.org For instance, free radical bromination tends to favor the C3-alkyl moiety, while electrophilic bromination can be directed to the C2 position. acs.org Optimizing the molar ratio of NBS and the concentration of the radical initiator are also crucial for maximizing the yield of the desired product and minimizing the formation of byproducts, such as di-brominated compounds. researchgate.netreddit.com The reaction temperature also plays a significant role; reactions are typically run at reflux to ensure efficient radical initiation. commonorganicchemistry.com

Table 2: Factors Affecting Bromination Reaction

ParameterEffect on ReactionReference
SolventInfluences reagent solubility and reaction rate organic-chemistry.orgresearchgate.net
Substituents on Indole RingDirects the position of bromination acs.org
Molar Ratio of ReagentsAffects yield and byproduct formation researchgate.netreddit.com
TemperatureInfluences the rate of radical initiation commonorganicchemistry.com

Functionalization from Indole-3-carbaldehyde Derivatives

An alternative direct approach involves the functionalization of indole-3-carbaldehyde derivatives. While the direct conversion of 1-methylindole-3-carbaldehyde to this compound is not a standard one-step process, a two-step sequence involving reduction followed by bromination is a viable synthetic route. First, the aldehyde group of 1-methylindole-3-carbaldehyde is reduced to a hydroxymethyl group to form (1-methyl-1H-indol-3-yl)methanol. This intermediate can then be converted to the corresponding bromide. This method provides a pathway to the target compound starting from a different, readily available indole derivative. sigmaaldrich.com

The Vilsmeier-Haack reaction is a common method for synthesizing indole-3-carboxaldehydes, which are precursors to a wide range of indole derivatives. ekb.egorgsyn.org This reaction can be used to prepare the starting material, 1-methylindole-3-carbaldehyde, from 1-methylindole. sigmaaldrich.com

Regiospecific Bromination Strategies in Indole Systems

Achieving regiospecificity in the bromination of the indole nucleus is a significant challenge due to the reactive nature of the indole ring. chiba-u.jp The C3 position of indole is particularly susceptible to electrophilic attack. However, when the C3 position is already substituted, as in 1,3-dimethylindole, the focus shifts to the functionalization of the substituent or other positions on the ring.

For the selective bromination of the C3-methyl group, radical conditions are paramount to avoid electrophilic aromatic substitution on the indole ring itself. acs.org Conversely, to achieve bromination at other positions, such as C2, C5, or C6, different strategies are employed. For example, C6-regioselective bromination of methyl indolyl-3-acetate has been achieved by introducing electron-withdrawing groups at the N1 and C2 positions. nih.gov Vanadium bromoperoxidase has been shown to catalyze the bromination of 2-substituted indoles to yield the 3-bromo product. escholarship.org Furthermore, the use of specific brominating agents and reaction conditions can favor bromination at different positions of the indole ring. For instance, using N-bromosuccinimide in DMF can lead to para-selective bromination of electron-rich aromatic compounds. wikipedia.org

Indirect Synthetic Routes and Precursor Transformations

Indirect synthetic routes to this compound involve the construction of the indole ring from acyclic precursors that already contain the necessary functional groups or can be easily converted to them. One such approach is the Fischer indole synthesis, a classic method for preparing indoles from arylhydrazones. luc.edu While versatile, its applicability for 2,3-unsubstituted indoles can be limited. luc.edu

Another indirect strategy involves the C3-alkylation of indoles. acs.org This can be achieved through various methods, including the reaction of indoles with α-heteroaryl-substituted methyl alcohols in a metal-free hydrogen autotransfer-type reaction. chemrxiv.orgrsc.org While not a direct route to the bromomethyl derivative, these methods highlight the diverse strategies available for introducing substituents at the C3 position, which can then be further functionalized.

Transformations of other 3-substituted indoles also represent an indirect pathway. For example, indole-3-acetic acids can be converted to their corresponding aldehydes, which can then be reduced and brominated as described previously. researchgate.net Similarly, gramine, a naturally occurring indole alkaloid, can be a precursor for various 3-substituted indoles. ekb.egresearchgate.net These multi-step sequences, while potentially longer, offer flexibility in accessing a range of analogues.

Conversion of Rearrangement Products to 3-(Bromomethyl)indole Structures

One approach to synthesizing 3-(bromomethyl)indole structures involves the transformation of rearrangement products. While direct examples for this compound are not extensively detailed in the provided information, the general principle of converting intermediates from rearrangement reactions is a known strategy in indole chemistry. For instance, the synthesis of related halo-indoles can sometimes proceed through intermediates that undergo rearrangement. A more direct and common method for introducing a bromomethyl group at the C3 position of an indole is through the reaction of the corresponding 3-hydroxymethylindole or 3-formylindole derivative with a brominating agent.

Multistep Syntheses from Substituted Indole Carboxylates

A more prevalent and well-documented strategy for the synthesis of this compound and its analogs is through multistep syntheses starting from substituted indole carboxylates. This method offers a high degree of control over the substitution pattern of the final product.

A general sequence for this transformation can be outlined as follows:

Starting Material : The synthesis often commences with a commercially available or readily synthesized indole-2-carboxylate (B1230498) or indole-3-carboxylate.

N-Alkylation : The indole nitrogen is alkylated, in this case with a methyl group, using a suitable methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Reduction of the Carboxylate : The ester group is then reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄).

Bromination : The resulting 3-hydroxymethylindole is then converted to the desired 3-bromomethylindole. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine.

For example, the synthesis of N-rimantadine-indoleamide derivatives has been successfully achieved by coupling commercially available indole-2-carboxylic acids with rimantadine (B1662185) hydrochloride. nih.gov This highlights the utility of indole carboxylates as versatile starting materials for creating diverse indole derivatives. nih.gov The process involved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) hydrate (B1144303) (HOBt) to facilitate amide bond formation in high yields. nih.gov

Strategic Use of Protecting Groups during Synthesis (e.g., Boc, Sulfonyl)

The use of protecting groups is a cornerstone of modern organic synthesis, and the preparation of this compound and its analogs is no exception. jocpr.com Protecting groups are employed to temporarily mask reactive functional groups, preventing them from undergoing undesired reactions during a synthetic sequence. jocpr.com

The indole nitrogen, being nucleophilic and susceptible to oxidation, often requires protection. mdpi.org Common protecting groups for the indole nitrogen include:

tert-Butoxycarbonyl (Boc) : This group is widely used due to its ease of introduction (using di-tert-butyl dicarbonate, Boc₂O) and removal under acidic conditions. However, its use can sometimes lead to lower yields in certain reactions involving electron-poor indoles. nih.gov

Sulfonyl groups (e.g., Tosyl, Ts) : Arylsulfonyl groups like tosyl are robust protecting groups that are stable to a wide range of reaction conditions. mdpi.org They can be introduced using tosyl chloride in the presence of a base. Deprotection is typically achieved using strong reducing agents or harsh basic conditions.

2-Phenylsulfonylethyl : This protecting group is particularly useful as it can be readily removed from the indole nitrogen under basic conditions. researchgate.net

In the synthesis of complex indole derivatives, the strategic application and removal of these protecting groups allow for the selective functionalization of different positions on the indole ring, ultimately leading to the desired target molecule. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Bromomethyl 1 Methyl 1h Indole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The C-Br bond in 3-(Bromomethyl)-1-methyl-1H-indole is highly activated towards nucleophilic substitution. This enhanced reactivity is due to the ability of the indole (B1671886) ring to stabilize the developing positive charge at the benzylic-like C3-methylene carbon. The reaction can proceed through an SN2 mechanism or via an SN1 pathway involving a stabilized carbocation intermediate, often referred to as an indol-3-ylmethyl cation. This cation is resonance-stabilized, which also makes the parent halide prone to instability and potential oligomerization. sigmaaldrich.com Consequently, these reactions are often performed under carefully controlled conditions.

Formation of Carbon-Carbon Bonds via Various Nucleophiles

The electrophilic nature of the bromomethyl group allows for the formation of new carbon-carbon bonds through reactions with a variety of carbon-based nucleophiles. This pathway is fundamental for extending the carbon skeleton of the indole core.

A primary class of nucleophiles used for this purpose are enolates derived from active methylene (B1212753) compounds. For instance, β-keto esters, malonic esters, and other 1,3-dicarbonyl compounds can be deprotonated with a suitable base to form soft, carbon-centered nucleophiles that readily displace the bromide. wikipedia.orgresearchgate.net This alkylation reaction is a powerful tool for synthesizing more complex indole derivatives. While specific studies on this compound are not prevalent, the general reactivity of alkyl halides in these reactions is well-established. researchgate.net The alkylation of enolates is subject to the typical constraints of SN2 reactions, favoring primary halides like the bromomethyl group and facing challenges with sterically hindered nucleophiles or competing elimination reactions. researchgate.net

Another significant C-C bond-forming reaction is the Friedel-Crafts-type alkylation of electron-rich aromatic or heteroaromatic compounds. Indole itself can act as a nucleophile, reacting with the electrophilic indol-3-ylmethyl species to form diindolylmethanes (DIMs). The reaction of indol-3-ylmethanols, which are closely related to the corresponding halides, with other indoles is a known method for preparing unsymmetrical DIMs. nih.gov

Nucleophile TypeExample NucleophileProduct TypeReaction ConditionsReference(s)
EnolateDiethyl malonateα-(Indol-3-ylmethyl)malonic esterNaOEt, EtOH researchgate.net
EnolateEthyl acetoacetateα-(Indol-3-ylmethyl)acetoacetic esterBase (e.g., NaH, K₂CO₃) wikipedia.org
AromaticIndoleDiindolylmethaneAcid or Lewis acid catalyst nih.gov

Formation of Carbon-Heteroatom Bonds (e.g., N-, O-, S-nucleophiles)

The reaction of this compound with heteroatom nucleophiles is a widely used strategy for introducing functional groups that are important for biological activity. Nitrogen, oxygen, and sulfur nucleophiles readily attack the electrophilic methylene carbon, displacing the bromide and forming new C-N, C-O, and C-S bonds.

Nitrogen Nucleophiles: Primary and secondary amines, azides, and other nitrogen-containing compounds can be used to synthesize 3-(aminomethyl)indoles. These reactions typically proceed under mild conditions. The synthesis of N-Ts-3-aminomethylindoles from the corresponding indolylmethyl acetates and various nitrogen nucleophiles demonstrates this transformation's utility. youtube.com The high reactivity of the (1H-indol-3-yl)methyl electrophile has been harnessed in microflow reactors to achieve rapid and mild nucleophilic substitution with nucleophiles like sodium azide, avoiding the decomposition that can occur under traditional batch conditions. sigmaaldrich.com

Oxygen Nucleophiles: Alcohols and phenols react to form the corresponding 3-(alkoxymethyl) or 3-(aryloxymethyl) indoles. Carboxylate anions can also be used to form ester linkages. The synthesis of various indole derivatives through palladium-catalyzed reactions of indolyl-3-carbinol with O- and S-nucleophiles highlights the aptitude of the 3-position for substitution. youtube.com

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this transformation, leading to the formation of 3-((alkylthio)methyl) or 3-((arylthio)methyl) indoles. youtube.com Thiolate anions are powerful nucleophiles that react efficiently in SN2 displacements. youtube.com The reaction of precursors like 1-hydroxy-2-phenylindoles with sulfur-containing nucleophiles such as thiocarboxylic acids and thiols further illustrates the successful formation of C-S bonds at the indole-3-methyl position. libretexts.org

Nucleophile TypeExample NucleophileProduct TypeReaction ConditionsReference(s)
NitrogenPiperidine3-(Piperidin-1-ylmethyl)indole derivativeNaH, DMF clockss.org
NitrogenSodium Azide (NaN₃)3-(Azidomethyl)indole derivativeMicroflow reactor sigmaaldrich.com
OxygenPhenol3-(Phenoxymethyl)indole derivativeBase (e.g., K₂CO₃) youtube.com
SulfurThiophenol3-((Phenylthio)methyl)indole derivativeBase (e.g., Et₃N) youtube.comlibretexts.org
SulfurPotassium ThioacetateS-((Indol-3-yl)methyl) ethanethioateDMF libretexts.org

Radical-Mediated Pathways Involving the Bromomethyl Group

Beyond ionic pathways, the carbon-bromine bond can undergo homolytic cleavage to generate radical intermediates, opening up alternative reaction manifolds.

Homolytic Cleavage of the Carbon-Bromine Bond

The C-Br bond can be cleaved homolytically upon exposure to heat or UV light, particularly in the presence of a radical initiator, to generate an indol-3-ylmethyl radical and a bromine radical. nih.govdocumentsdelivered.comnih.gov This process is the basis for radical-mediated reactions. The stability of the resulting indol-3-ylmethyl radical, which is benzylic-like and resonance-stabilized, facilitates its formation. While the bromination of 3-alkylindoles using reagents like N-bromosuccinimide (NBS) can proceed through radical mechanisms, the reverse reaction—cleavage of the C-Br bond—is fundamental to subsequent radical transformations. ekb.eg The generation of halomethyl radicals via halogen atom abstraction from halocarbons is a known process for initiating further reactions, such as additions to alkenes. rsc.org

Atom-Transfer Radical Cyclization Mechanisms

Once generated, the indol-3-ylmethyl radical can participate in intramolecular reactions. A prominent example is atom-transfer radical cyclization (ATRC). In a typical ATRC scenario, if the indole nitrogen or another part of the molecule bears an unsaturated moiety (e.g., an alkene or alkyne), the initially formed radical at the 3-methyl position can add across the double or triple bond. This cyclization step forms a new ring and generates a new radical center, which then abstracts a bromine atom from another molecule of this compound or another bromine source to propagate the radical chain and form the final product. This powerful method allows for the construction of fused ring systems appended to the indole core.

Oxidation and Reduction Transformations of the Bromomethyl Moiety

The bromomethyl group is amenable to both oxidation and reduction, providing pathways to other important functional groups at the C3 position.

Reduction: The C-Br bond can be reduced to a C-H bond, converting the bromomethyl group into a simple methyl group to furnish 1,3-dimethylindole. This transformation can be achieved through various methods. Catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) with a base to neutralize the HBr byproduct is a common approach. Alternatively, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are effective for replacing a halogen with a hydrogen atom.

Mechanistic Studies of Electrophilic Bromination Catalyzed by Indoles

The synthesis of brominated indoles is a cornerstone of organic chemistry, providing intermediates for a vast array of pharmaceuticals and functional materials. nih.gov The electrophilic bromination of the indole ring, particularly at the C3 position, is the most common route. Mechanistic studies have delved into the specifics of this reaction, challenging long-held assumptions and providing a more nuanced understanding.

Recent computational studies have added to the growing evidence that the classic mechanism of electrophilic aromatic substitution may not fully represent the process for bromination. chemistryworld.com A proposed reaction mechanism for the direct bromination of substituted indoles in a dimethylformamide (DMF) solution involves a two-step process. The rate-determining step is the initial interaction where the lowest unoccupied molecular orbital (LUMO) of the bromine molecule (Br₂) overlaps with the highest occupied molecular orbital (HOMO) of the substituted indole. researchgate.net Quantum chemical calculations using density functional theory (DFT) have been employed to elucidate the mechanisms for various bromination procedures. researchgate.net

A key factor in the mechanism is the influence of substituents on the indole ring. A linear correlation has been observed between the electron-withdrawing power of a substituent and the Gibbs free energy barrier of the reaction's rate-determining step. researchgate.net This relationship helps predict the reactivity of various indole derivatives toward electrophilic bromination.

Different brominating agents can also influence the reaction pathway and selectivity. For instance, bromodimethylsulfonium bromide, which can be generated in situ from dimethyl sulfoxide (B87167) and aqueous hydrobromic acid, serves as a milder and more selective reagent for electrophilic aromatic bromination compared to elemental bromine. acs.org The choice of reagent and reaction conditions is critical for achieving high regioselectivity, favoring substitution at the desired position. nih.gov Ab initio calculations have been successfully used to analyze and predict the positional selectivity in electrophilic aromatic brominations, with results showing good agreement with experimental data. nih.gov

Table 1: Proposed Mechanism for Direct Bromination of Indoles in DMF researchgate.net

Step Description Key Feature
1 Overlap of Br₂ LUMO with the substituted indole's HOMO. Rate-determining step.

| 2 | Formation of the brominated product. | Involves a second transition state. |

Catalyst-Controlled Rearrangement Processes and their Influence on 3-(Bromomethyl)indole Formation

Catalysis offers a powerful tool to control the outcome of reactions involving indoles, including those that lead to the formation of 3-(bromomethyl)indole derivatives. Catalyst-controlled rearrangement processes are particularly significant, allowing for the selective formation of specific isomers from a common precursor. nih.gov

One prominent example involves the regiodivergent rearrangements of onium ylides derived from indole substrates. In these systems, the choice of metal catalyst dictates the reaction pathway. A rhodium catalyst typically promotes a regioselective researchgate.netresearchgate.net-rearrangement, while a copper catalyst favors a researchgate.netnih.gov-rearrangement. nih.gov The mechanistic divergence is supported by both experimental and DFT computational studies. The rhodium-catalyzed reaction is thought to proceed through a metal-free ylide, whereas the copper-catalyzed pathway involves a metal-coordinated ion-pair. nih.gov

Crucially, the product of the researchgate.netresearchgate.net-rearrangement can serve as a direct precursor to 3-bromomethyl indoles. When this rearrangement product is treated with an electrophilic bromine source, it is selectively converted to the corresponding 3-bromomethyl indole. nih.gov This demonstrates how a catalyst-controlled rearrangement can be a key step in a synthetic route to this important compound class.

Broader studies in indole chemistry further highlight the principle of catalyst control. For example, in the C-H functionalization of 3-carboxamide indoles, different transition metal catalysts can direct the reaction to alternative positions. An Iridium(III) catalyst can lead to C2-functionalization, while a Rhodium(I) catalyst can induce a 1,2-acyl translocation of the directing group, followed by functionalization at the C3 position. chemrxiv.orgnih.gov While not directly producing a bromomethyl group, this work underscores the sophisticated level of control achievable in modifying the indole scaffold through careful catalyst selection. chemrxiv.orgnih.gov

Table 2: Catalyst Control in Rearrangements of Indole Derivatives nih.gov

Catalyst Rearrangement Type Subsequent Reaction with Electrophilic Bromine
Rhodium (Rh) researchgate.netresearchgate.net-Rearrangement Selective conversion to 3-bromomethyl indole.

Reactivity and Stability of the Indole Ring System under Various Conditions

The indole ring is a privileged scaffold in chemistry due to its unique reactivity and the stability that allows for its presence in numerous natural products. researchgate.net However, this stability is not absolute, and the ring system can undergo a variety of transformations under different conditions.

The inherent stability of the indole ring has been investigated using quantum mechanics. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G** level have been used to determine thermochemical parameters like enthalpy, entropy, and Gibbs free energy for indole and its isomers. researchgate.net These studies, along with analyses of HOMO-LUMO gaps, provide a quantitative measure of the ring's stability. researchgate.net

Despite its general stability, the indole ring can be induced to react in diverse ways. For instance, under hydrothermal conditions and in the presence of metal catalysts like Ruthenium (Ru), the pyrrole (B145914) portion of the indole ring can be opened. osti.gov DFT calculations confirm that Ru is more active than other metals like Nickel (Ni) for indole ring opening. The reaction pathway typically involves initial hydrogenation of the pyrrole ring to form indoline, which is then more susceptible to C-N bond cleavage. osti.gov

The indole ring also exhibits versatile reactivity with different reagents. Acid-promoted reactions with certain aminobenzaldehydes can lead to either indole annulation or a facile ring-opening, depending on the structure of the aldehyde. rsc.org Furthermore, the ring can undergo expansion under photochemical conditions when reacted with chlorodiazirines, providing a route to quinoline (B57606) structures. nih.gov The excited state dynamics of indole in solution have also been studied, revealing mechanisms of electronic state relaxation that are fundamental to its photophysical behavior. acs.org

Table 3: Reactivity of the Indole Ring Under Specific Conditions

Condition Reagents/Catalysts Outcome Reference
Hydrothermal Ru, Ni, Pt catalysts Pyrrole ring-opening osti.gov
Acid-promoted Aminobenzaldehydes Ring-opening or Annulation rsc.org

Applications As a Building Block in Complex Molecule Synthesis

Precursor for Advanced Substituted Indole (B1671886) Derivatives

The compound is a gateway to a vast library of substituted indole analogues, primarily through two key strategies: coupling reactions and the functionalization of its reactive handle.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. dntb.gov.ualibretexts.org These reactions are instrumental in the synthesis of arylated 1-methyl-1H-indoles. dntb.gov.ua The Suzuki-Miyaura reaction, known for its mild conditions and tolerance of various functional groups, allows for the coupling of an organoboron compound with a halide, in this case, the bromomethyl group of 3-(Bromomethyl)-1-methyl-1H-indole. libretexts.orgnih.gov This methodology has been successfully employed in the regioselective synthesis of functionalized indoles, demonstrating high efficiency. dntb.gov.ua The ability to introduce a wide range of aryl and heteroaryl groups at the 3-position of the indole ring is a significant advantage for creating diverse molecular libraries for drug discovery and materials science. nih.govnih.gov

Coupling ReactionReactantsProduct TypeSignificance
Suzuki-Miyaura This compound, Arylboronic acids/esters3-Arylmethyl-1-methyl-1H-indolesHigh efficiency and functional group tolerance for creating diverse indole analogues. dntb.gov.uanih.govnih.gov
Heck, Stille, Sonogashira 3-Iodo-1-benzyl-1H-indole-2-carbonitriles, various coupling partnersDi-, tri-, and tetra-substituted indole-2-carbonitrilesDemonstrates the versatility of coupling reactions for synthesizing polysubstituted indoles. nih.govmdpi.com

This table summarizes key coupling reactions involving indole derivatives, showcasing the synthesis of diverse analogues.

The bromomethyl group acts as a "reactive handle," allowing for the introduction of a wide variety of substituents through nucleophilic substitution reactions. This functionalization is a cornerstone for creating a broad spectrum of indole derivatives. For instance, reaction with amines can lead to the formation of C-3 aminomethylated indoles. nih.gov This straightforward approach enables the attachment of various nitrogen-containing moieties, which are prevalent in many biologically active compounds. nih.govnih.gov The ability to easily modify this position is critical for structure-activity relationship (SAR) studies in medicinal chemistry.

Role in the Total Synthesis of Indole Alkaloids and Natural Product Analogues

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activities. nih.govrsc.orgnih.gov The synthesis of these complex molecules often relies on the use of versatile building blocks like this compound and its derivatives.

The total synthesis of various indole alkaloids has been achieved using strategies that involve intermediates derived from or analogous to this compound. For example, in the synthesis of Tryprostatin A, a 3-(bromomethyl)indole derivative was a key intermediate. rsc.org Similarly, the synthesis of other complex alkaloids like mersicarpine has involved multi-step sequences starting from commercially available indoles, highlighting the importance of functionalized indole precursors. thieme-connect.de The ability to construct the core indole structure and then elaborate upon it is a common strategy in the total synthesis of these natural products. nih.gov

Construction of Scaffolds for Research in Therapeutic and Agrochemical Areas

The indole nucleus is a privileged scaffold in medicinal and agrochemical research due to its presence in a vast number of biologically active compounds. openmedicinalchemistryjournal.commdpi.com

Indole derivatives are integral to the development of new therapeutic agents. nih.govmdpi.com The versatility of this compound allows for the synthesis of a wide range of compounds for screening and optimization in drug discovery programs. For instance, substituted indoles have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. openmedicinalchemistryjournal.comiajps.com The ability to readily synthesize analogues with diverse substituents at the 3-position is crucial for exploring the SAR and identifying potent and selective drug candidates. nih.gov

Beyond pharmaceuticals, indole derivatives also find applications in agrochemicals and materials science. openmedicinalchemistryjournal.com The structural motifs accessible from this compound can be incorporated into new pesticides and herbicides. In the realm of materials science, the unique electronic and photophysical properties of indole-containing molecules make them attractive for the development of organic electronics and functional polymers. nih.gov

The strategic placement of a reactive bromomethyl group on the 1-methyl-1H-indole core makes this compound a highly effective electrophile for the introduction of the indole-3-methyl moiety into more complex molecular architectures. This is most commonly achieved through nucleophilic substitution reactions where the bromide ion serves as an excellent leaving group.

A notable application of a derivative of this compound is in the synthesis of novel tubulin polymerization inhibitors. In a study aimed at developing new anticancer agents, researchers synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. rsc.org The key step in the synthesis of the core intermediate involved the reaction of 1-methyl-1H-indole-3-carboxaldehyde with 3,4,5-trimethoxyaniline (B125895) to form an imine, which was subsequently reduced to the corresponding amine. This amine could then be acylated. An alternative and more direct approach would involve the direct alkylation of N-(3,4,5-trimethoxyphenyl)acetamide with this compound.

The synthesized compounds were evaluated for their in vitro antiproliferative activities against several cancer cell lines. One of the most potent compounds, 7d , exhibited significant activity against HeLa, MCF-7, and HT-29 cancer cells. rsc.org Mechanistic studies revealed that this compound induced apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization in a manner consistent with colchicine. rsc.org

Antiproliferative Activity of Compound 7d rsc.org
Cancer Cell LineIC₅₀ (μM)
HeLa0.52
MCF-70.34
HT-290.86

This successful application underscores the importance of the this compound scaffold in the generation of biologically active molecules. The indole moiety itself is a well-known pharmacophore, and its combination with other bioactive fragments, such as the trimethoxyphenyl group, can lead to the development of potent therapeutic agents.

Exploitation in Regiodivergent Synthetic Strategies

Regiodivergent synthesis, the ability to selectively functionalize different positions of a molecule from a common starting material by tuning reaction conditions, represents a powerful tool in modern organic chemistry. While specific examples detailing the exploitation of this compound in such strategies are not extensively documented in the literature, the inherent reactivity of the indole nucleus suggests significant potential.

The primary sites of reactivity on the 1-methyl-1H-indole core, beyond the C3-bromomethyl group, are the C2 and C7 positions. The development of catalytic systems that can selectively activate C-H bonds at these positions in the presence of the reactive C3-substituent would enable divergent functionalization.

For instance, transition metal-catalyzed C-H activation has emerged as a key strategy for the regioselective functionalization of indoles. nih.gov Rhodium(III) catalysis, for example, has been shown to direct the C7-functionalization of N-pivaloylindoles. nih.gov While the N-methyl group in this compound is a less effective directing group than N-pivaloyl, the development of new ligand systems could potentially overcome this challenge.

Furthermore, the concept of catalyst-controlled divergent synthesis has been demonstrated in other indole systems. For example, by switching the catalyst, the dearomatization of 2,3-disubstituted indoles can be directed to produce either chiral indolenines or fused indolines. nih.gov Similarly, additive-controlled divergent synthesis has been used to prepare different products from the reaction of N-carbamoyl indoles with alkynes. nih.govresearchgate.net These examples provide a conceptual framework for how the reactivity of this compound could be controlled.

A hypothetical regiodivergent strategy for this compound could involve the following pathways:

C3-Functionalization: Direct nucleophilic substitution at the bromomethyl group, as discussed previously, would be the primary and most facile reaction pathway.

C2-Functionalization: Under specific catalytic conditions, a transition metal could insert into the C2-H bond, allowing for the introduction of a second substituent. This would likely require a catalyst that is not deactivated by the Lewis basic nitrogen or the bromide.

C7-Functionalization: Utilizing a directing group approach, perhaps with a transiently installed group at the N1 position or through a remote C-H activation mechanism, functionalization at the C7 position could be achieved.

The successful implementation of such a strategy would provide rapid access to a diverse library of polysubstituted indole derivatives from a single, readily accessible starting material.

Potential Regiodivergent Functionalization of this compound
PositionReaction TypePotential Reagents/Catalysts
C3-MethylNucleophilic SubstitutionVarious Nucleophiles (e.g., amines, thiols, carbanions)
C2C-H Activation/FunctionalizationPalladium, Rhodium, or Iridium catalysts with specific ligands
C7Directed C-H ActivationTransition metal catalysts with appropriate directing groups

Advanced Structural Characterization and Spectroscopic Elucidation in Research Contexts

X-ray Crystallography Studies of 3-(Bromomethyl)-1-methyl-1H-indole Derivatives and Analogues

X-ray crystallography has been instrumental in defining the structural landscape of several analogues, particularly N-phenylsulfonyl derivatives. These studies reveal detailed information about their conformation, bond lengths, and angles, forming the basis for understanding their solid-state behavior.

The conformation of these indole (B1671886) derivatives is often characterized by the relative orientation of the indole ring system and its substituents. A recurring feature in N-phenylsulfonyl derivatives is a nearly orthogonal arrangement between the indole ring and the sulfonyl-bound phenyl ring. nih.govnih.gov This orientation is significant as it influences the potential for intermolecular interactions.

For instance, in a series of 2-substituted-3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the interplanar angles between the indole system and the phenylsulfonyl ring are consistently large. nih.gov Similarly, in 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, the dihedral angle between the indole ring system and the phenylsulfonyl ring is 72.24 (19)°. nih.gov In contrast, the angle between the indole and the pendant nitrobenzodioxolane ring system is much smaller at 4.81 (14)°. nih.gov

Another studied derivative, 3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole, shows a dihedral angle of 73.59 (19)° between the indole mean plane and the phenyl ring. nih.gov The sum of bond angles around the indole nitrogen atom in these derivatives typically indicates sp² hybridization. nih.govnih.gov

Interactive Table: Dihedral Angles in 3-(Bromomethyl)-1H-indole Analogues

CompoundRing System 1Ring System 2Dihedral Angle (°)
2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indoleIndoleSulfonyl-bound Phenyl76.40 (9) nih.gov
2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indoleIndoleSulfonyl-bound Phenyl73.35 (7) nih.gov
2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indoleIndoleSulfonyl-bound Phenyl87.68 (8) nih.gov
3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform (B151607) 0.585-solvateIndolePhenylsulfonyl72.24 (19) nih.gov
3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvateIndoleNitrobenzodioxolane4.81 (14) nih.gov
3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indoleIndolePhenyl73.59 (19) nih.gov

Crystallographic studies sometimes reveal disorder, where an atom or a group of atoms occupies multiple positions within the crystal lattice. In the crystal structure of 3-Bromomethyl-2-chloromethyl-1-phenylsulfonyl-1H-indole, the bromine atom is reported to be disordered over two positions. nih.gov The site occupancy factors for these two positions were refined to 0.7 and 0.3, indicating that the bromine atom exists in two distinct orientations in the crystal structure, albeit with different probabilities. nih.gov

Solid-State Intermolecular Interactions and Crystal Packing Analysis

The stability and packing of molecular crystals are dictated by a complex network of intermolecular interactions. In derivatives of this compound, these interactions include various types of hydrogen bonds and π-stacking, which collectively build the three-dimensional supramolecular architecture. nih.govnih.gov

While lacking classical hydrogen bond donors like O-H or N-H in the parent structure, the derivatives often exhibit a range of weak hydrogen bonds that play a crucial role in stabilizing the crystal packing.

C—H···O Interactions: These are commonly observed in derivatives containing sulfonyl or carbonyl groups. For example, in the crystal structure of 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, molecules are linked into chains by C—H···O hydrogen bonds involving the sulfonyl oxygen atoms. nih.gov Weak intramolecular C—H···O interactions also contribute to stabilizing the molecular conformation in some cases. nih.gov

C—H···π Interactions: These interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also significant. nih.govnih.gov In some structures, mutual C—H···π hydrogen bonds, along with π-π interactions, generate two-dimensional supramolecular patterns. nih.govnih.gov

Aromatic π-π stacking is a key stabilizing force in the crystal structures of many indole derivatives. mdpi.com These interactions occur between the planar indole ring systems and/or other aromatic rings within the molecule.

In several N-phenylsulfonyl derivatives, slipped π-π stacking interactions are observed between adjacent indole systems. nih.govnih.gov These interactions often lead to the formation of infinite columns or stacks of molecules within the crystal. nih.gov For instance, in one derivative, the most prominent feature of the crystal packing is an infinite stack of indole moieties, where pairs of adjacent molecules are held together alternately by π-π interactions and double C—H···π bonds. nih.gov Weaker slipped π-π interactions can also occur between the outer phenyl rings of the substituents. nih.govnih.gov The interaction energies calculated for these π-π pairings can be substantial, confirming their importance in the crystal packing. nih.govnih.gov

For 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole, a Hirshfeld surface analysis revealed the most significant intermolecular contacts. nih.goviucr.org The analysis provides a quantitative breakdown of these interactions, highlighting the prevalence of contacts involving hydrogen atoms.

Studies on related bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives also use Hirshfeld analysis to confirm the structural significance of different interactions, showing good agreement between the surface analysis and calculated interaction energies. nih.govnih.gov This analysis confirms that interactions involving π-systems, such as π-π and C-H···π, often make a primary contribution to the supramolecular assembly. nih.gov

Interactive Table: Hirshfeld Surface Analysis of a 3-(Bromomethyl)-1H-indole Analogue

Data for 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] nih.govnih.govdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate nih.goviucr.org

Intermolecular Contact TypeContribution (%)
H···O/O···H24.3
H···H18.4
Br···H/H···Br16.8
C···H/H···C8.4

Advanced Spectroscopic Methods for Elucidating Novel Compound Structures

The definitive identification and structural confirmation of novel chemical entities like this compound are critically dependent on the application of sophisticated spectroscopic methods. These techniques probe the molecular structure at the atomic and electronic levels, providing a comprehensive "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The protons of the methyl group on the nitrogen would likely appear as a sharp singlet, while the two protons of the bromomethyl group would also produce a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. The aromatic protons on the benzene (B151609) and pyrrole (B145914) rings would exhibit more complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The chemical shifts of these aromatic protons are indicative of their position on the indole ring system.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbon of the N-methyl group would appear at a characteristic chemical shift, as would the carbon of the bromomethyl group. The nine carbons of the indole ring system would also produce a series of signals in the aromatic region of the spectrum, with their specific chemical shifts influenced by the substituents and their position within the heterocyclic and benzenoid rings.

¹H NMR (Predicted) for this compound
Chemical Shift (ppm) Multiplicity
~ 7.6-7.8d
~ 7.2-7.4m
~ 7.1-7.2m
~ 7.0-7.1s
~ 4.8s
~ 3.8s
¹³C NMR (Predicted) for this compound
Chemical Shift (ppm)
~ 137
~ 128
~ 122
~ 120
~ 119
~ 110
~ 109
~ 102
~ 33
~ 25

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The fragmentation pattern provides valuable clues about the molecule's structure. For this compound, a prominent fragmentation pathway would likely involve the loss of the bromine atom to form a stable carbocation. Another expected fragmentation would be the loss of the bromomethyl group. The analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Mass Spectrometry (Predicted) for this compound
m/z (Mass-to-Charge Ratio) Interpretation
223/225[M]⁺/ [M+2]⁺ (Molecular ion peak with bromine isotope pattern)
144[M - Br]⁺
130[M - CH₂Br]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. The C-H stretching vibrations of the aromatic rings and the methyl and bromomethyl groups would appear in the region of 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. A key absorption would be the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 500-600 cm⁻¹. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the N-methylation of the indole ring.

Infrared (IR) Spectroscopy (Predicted) for this compound
Wavenumber (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
~1470C-H bend (CH₃)
~1240C-N stretch
600-500C-Br stretch

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the ultraviolet region, typically around 220 nm and 280 nm, corresponding to π-π* electronic transitions within the aromatic system. The exact position and intensity of these absorption maxima can be influenced by the substituents on the indole ring.

UV-Visible (UV-Vis) Spectroscopy (Predicted) for this compound
λmax (nm)
~ 220
~ 280

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the many-electron wavefunction, DFT allows for the calculation of various molecular attributes, including geometric parameters, energy levels, and bond dissociation energies, providing a foundational understanding of the molecule's stability and reactivity. For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional, have proven effective in predicting molecular properties that align well with experimental data. nih.govripublication.com

The C-Br bond is a key functional feature of 3-(Bromomethyl)-1-methyl-1H-indole, and its bond dissociation energy (BDE) is a critical parameter for predicting the molecule's reactivity, particularly in reactions involving radical or heterolytic cleavage. The BDE represents the energy required to break the C-Br bond, forming a 1-methyl-1H-indol-3-ylmethyl radical and a bromine radical.

Table of Representative Bond Dissociation Energies

BondCompound TypeApproximate BDE (kJ/mol)Reference
CH₃-BrAlkyl Halide284 ucsb.edu
C₆H₅CH₂-BrBenzylic Halide~230 msu.edu
(CH₃)₃C-BrTertiary Halide~276 msu.edu

The three-dimensional structure and conformational flexibility of this compound are key determinants of its interactions and reactivity. Conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. The most significant conformational freedom in this molecule arises from the rotation around the C3-C(methyl) single bond.

Computational studies on related 3-substituted indoles reveal the energy landscapes associated with these rotations. researchgate.netnih.gov Crystal structure analyses of similar compounds, such as 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, show specific orientations of the substituent groups in the solid state. researchgate.net For this compound, DFT calculations would identify low-energy conformers by varying the torsion angle of the bromomethyl group relative to the indole plane. These calculations typically show that steric hindrance and subtle electronic interactions dictate the most stable conformations. The presence of the N-methyl group can also influence the orientation of the C3 substituent. ontosight.ai

Molecular Orbital Analysis (HOMO-LUMO) for Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of various indole derivatives, the HOMO is typically localized over the electron-rich indole ring, while the LUMO's location depends on the nature of the substituents. nih.govrsc.org For this compound, the HOMO is expected to be distributed across the π-system of the indole nucleus. The LUMO is likely to have significant contributions from the antibonding σ* orbital of the C-Br bond, making this bond susceptible to nucleophilic attack. youtube.com The HOMO-LUMO gap for indole derivatives can be tuned by changing substituents, which affects their electronic and optical properties. rsc.org

Table of Representative FMO Energies in Indole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Indole-7-carboxyldehyde-6.24-2.204.04 arxiv.org
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657 nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. wikipedia.orgwisc.edu It examines charge delocalization, hyperconjugative interactions, and hybridization. rsc.org In an NBO analysis, interactions between filled (donor) and empty (acceptor) orbitals are quantified, revealing stabilizing delocalization effects. wikipedia.org

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. A key interaction would be the delocalization of electron density from the π-orbitals of the indole ring (donors) into the antibonding σ* orbital of the C-Br bond (acceptor). This interaction, denoted as π(C=C) → σ*(C-Br), weakens the C-Br bond and increases the electron density on the bromine atom, facilitating its departure as a bromide ion. This analysis provides a quantitative basis for understanding the reactivity of the bromomethyl group. NBO analysis also describes the hybridization of atomic orbitals, confirming the sp² character of the indole ring atoms and the sp³ character of the methyl and bromomethyl carbons.

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. libretexts.orguni-muenchen.de It plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). arxiv.orgresearchgate.net Green and yellow represent areas of intermediate potential. uni-muenchen.de

For this compound, the MEP map would show the most negative potential (red) localized around the π-system of the indole ring, particularly at the C2 position, which is a known nucleophilic site in indoles. The region around the bromine atom would also exhibit negative potential due to its lone pairs. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the bromomethyl group and the N-methyl group. This visualization confirms that the indole ring is the primary site for electrophilic attack, while the carbon of the bromomethyl group is a likely site for nucleophilic substitution, facilitated by the electron-withdrawing bromine atom.

Prediction of Nonlinear Optical (NLO) Properties based on Electronic Structure

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) can exhibit nonlinear optical (NLO) properties. arxiv.orgresearchgate.net These materials are of interest for applications in telecommunications, optical computing, and frequency generation. arxiv.orgresearchgate.net The NLO response of a molecule is quantified by its polarizability (α) and first-order hyperpolarizability (β). researchgate.net

Table of Representative NLO Properties

CompoundDipole Moment (μ) (Debye)Polarizability (α) (x 10⁻²⁴ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)Reference
Indole-7-carboxyldehyde (I7C)1.8817.363.96 arxiv.orgresearchgate.net
p-nitrophenyl ethenyl indole--115 rsc.org
Urea (Reference)-~5~0.6 arxiv.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The efficient synthesis of 3-(bromomethyl)-1-methyl-1H-indole and its subsequent transformations are crucial for its utility. While traditional methods for the bromination of 1-methyl-3-methylindole often rely on reagents like N-bromosuccinimide (NBS), future research is directed towards the development of more efficient and environmentally benign catalytic systems.

One promising avenue is the use of palladium-based catalysts. Palladium catalysts have demonstrated effectiveness in the synthesis of various indole (B1671886) derivatives. orgsyn.org For instance, palladium diacetate and bis(acetonitrile)palladium dichloride have been successfully employed in the N-heteroannulation of 2-nitrostyrenes to form indoles. orgsyn.org Exploring the application of these and other novel palladium catalysts for the direct and selective bromination of 1-methyl-3-methylindole could lead to higher yields and milder reaction conditions.

Furthermore, research into photocatalytic systems offers a green alternative to traditional methods. The use of visible light in conjunction with a suitable photosensitizer could facilitate the radical bromination of the methyl group at the C3 position with high selectivity. This approach would minimize the use of hazardous reagents and reduce energy consumption.

Exploration of Enantioselective and Diastereoselective Syntheses Involving the Bromomethyl Group

The introduction of chirality is a critical step in the synthesis of many biologically active compounds. The bromomethyl group of this compound serves as a handle for the introduction of various substituents, and controlling the stereochemistry of these reactions is of paramount importance.

Future research will likely focus on the development of enantioselective methods for the substitution of the bromine atom. This could be achieved through the use of chiral catalysts, such as chiral phosphoric acids or N-heterocyclic carbenes, which have shown success in other asymmetric transformations. oaepublish.com For example, chiral phosphoric acid catalysts have been effectively used in the enantioselective construction of axially chiral 3-arylindole frameworks. oaepublish.com

Similarly, exploring diastereoselective reactions involving the bromomethyl group is a key research direction. The Prins cyclization, for instance, has been used for the diastereoselective synthesis of tetrahydropyranones from 3-bromobut-3-en-1-ols and aldehydes. organic-chemistry.org Adapting such methodologies to react with this compound could open up new pathways to complex, stereochemically defined polycyclic indole derivatives.

The development of methods for the enantioselective synthesis of spiro[indolizidine-1,3′-oxindole] alkaloids, which often involves the stereoselective introduction of substituents, provides a blueprint for future work in this area. nih.gov

Advanced Mechanistic Insights through Combined Experimental and Quantum Chemical Studies

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is essential for optimizing existing methods and designing new ones. A combination of experimental techniques and computational studies can provide detailed insights into reaction pathways, transition states, and the factors controlling regioselectivity and stereoselectivity.

Isotope labeling experiments, for instance, can help elucidate the mechanistic pathways of reactions, as demonstrated in studies of the 1,3-heteroatom transposition of N-hydroxyindole derivatives. nih.gov Such studies have revealed the concurrent operation of both concerted and dissociative mechanisms. nih.gov

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction intermediates and transition states, providing valuable information about their energies and geometries. europub.co.ukmdpi.com These computational studies can help to predict the most likely reaction pathway and to understand the role of catalysts and substituents in influencing the reaction outcome. For example, computational studies on 1-substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate have provided insights into how different substituents affect the chemical reactivity of the indole core. europub.co.uk

Hirshfeld surface analysis and the calculation of interaction energies can also be employed to understand the supramolecular interactions that govern the crystal packing of indole derivatives, which can influence their reactivity in the solid state. nih.gov

Diversification of Applications as a Versatile Synthetic Synthon in Emerging Fields

The utility of this compound as a synthetic synthon is well-established in traditional areas of organic synthesis. However, future research will explore its application in emerging fields such as materials science, chemical biology, and drug discovery.

In materials science, indole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to functionalize the indole core via the bromomethyl group allows for the fine-tuning of the electronic and photophysical properties of these materials.

In chemical biology, this compound can be used as a scaffold for the synthesis of chemical probes to study biological processes. For example, it can be incorporated into molecules designed to interact with specific enzymes or receptors, such as prenyltransferases that are involved in the biosynthesis of many natural products. rsc.org

In drug discovery, the indole nucleus is a common motif in many pharmaceuticals. The versatility of this compound makes it an attractive starting material for the synthesis of libraries of new drug candidates. Its use in the synthesis of pyrroloindoles, which are present in bioactive compounds like physostigmine, highlights its potential in this area. nih.gov The development of biocatalytic methods for the methylation of the C3 position of indoles further expands the possibilities for creating novel, biologically active molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Bromomethyl)-1-methyl-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via alkylation or bromination of indole precursors. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF solvent systems under ambient conditions has been used for analogous indole derivatives, achieving yields up to 46% . Optimization includes adjusting catalyst loading (e.g., CuI at 1.3 equivalents) and reaction time (12–24 hours). Slow addition of brominating agents like N-bromosuccinimide (NBS) in dichloromethane at 0–25°C can improve regioselectivity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Key signals include δ ~4.5 ppm (CH2Br protons) and δ ~26–50 ppm (methyl and bromomethyl carbons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ expected at ~224.0 Da for C10H11BrN).
  • TLC : Use 70:30 EtOAc:hexanes (Rf ~0.2–0.3) to monitor reaction progress .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methods :

  • Flash Column Chromatography : Use gradients of EtOAc:hexanes (30–100% EtOAc) to separate brominated products from unreacted starting materials .
  • Recrystallization : Polar solvents like methanol or dichloromethane/hexanes mixtures can yield crystalline products .

Advanced Research Questions

Q. How can researchers address contradictory NMR data when characterizing this compound derivatives?

  • Troubleshooting :

  • Solvent Artifacts : Residual DMF in NMR samples (common in PEG:DMF reactions) may obscure δ 2.7–3.0 ppm regions. Ensure thorough drying or use CD3OD for solubility .
  • Tautomerism : For indole derivatives, verify absence of NH proton signals (δ ~8–10 ppm) to confirm N-methylation .

Q. What factors contribute to low yields in the bromination of 1-methylindole precursors, and how can these be mitigated?

  • Analysis :

  • Competitive Side Reactions : Over-bromination or C-2 bromination may occur with excess NBS. Use stoichiometric bromine equivalents and low temperatures (0°C) to favor C-3 selectivity .
  • Catalyst Degradation : CuI catalysts in PEG:DMF may aggregate; sonication or ligand additives (e.g., TBTA) can stabilize catalytic activity .

Q. How does the bromomethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insights :

  • Suzuki-Miyaura Coupling : The C-Br bond facilitates palladium-catalyzed coupling with aryl boronic acids. Optimize with Pd(PPh3)4 (5 mol%) in THF/Na2CO3 at 80°C .
  • Nucleophilic Substitution : Bromine displacement by amines or thiols requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–100°C) .

Q. What strategies are recommended for stabilizing this compound during long-term storage?

  • Stability Protocols :

  • Store under inert gas (Ar/N2) at −20°C in amber vials to prevent light-induced decomposition.
  • Avoid moisture (hygroscopic Br groups may hydrolyze); use molecular sieves in storage containers .

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